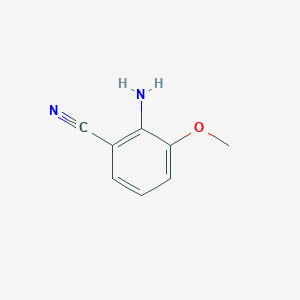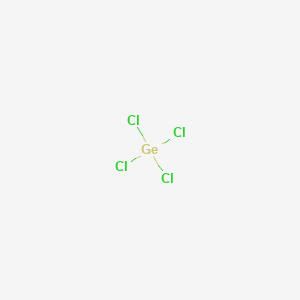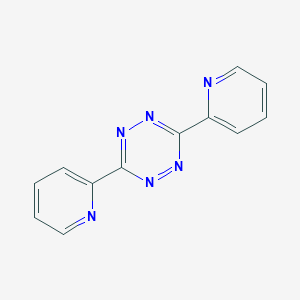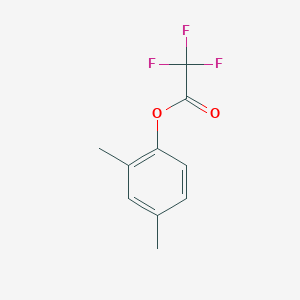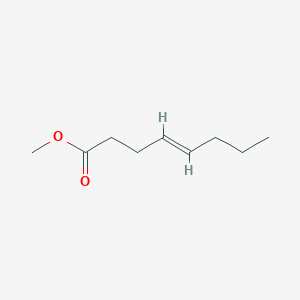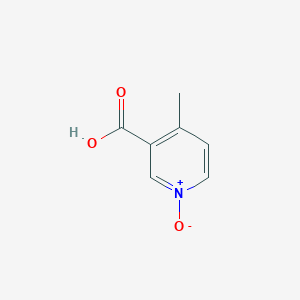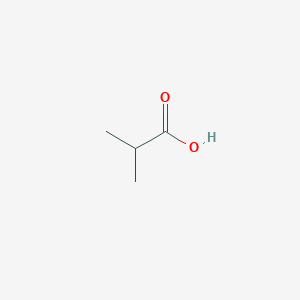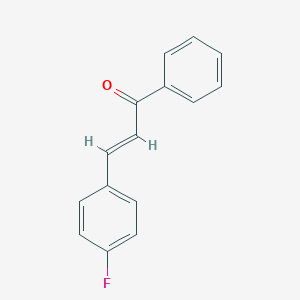
4-Fluorochalcone
Vue d'ensemble
Description
4-Fluorochalcone is an organic compound that has been gaining increasing attention due to its diverse range of applications in the fields of pharmaceuticals, cosmetics, and biotechnology. This compound is a compound that is derived from chalcone and is composed of a benzene ring at the center, with two phenyl groups attached at the 1- and 4-positions, and a fluorine atom at the 2-position. This compound has a wide range of biological activities and has been used in various scientific research applications.
Applications De Recherche Scientifique
Capteurs chimiques fluorescents
Les dérivés de la 4-fluorochalcone ont été utilisés comme capteurs chimiques fluorescents. Ces composés présentent une fluorescence verte distincte et sont stables dans les systèmes aqueux mixtes . Ils peuvent former des complexes avec des ions métalliques comme le fer (III), qui agissent ensuite comme des sondes hautement sélectives pour détecter les anions cyanure via un mécanisme de fluorescence d'activation. Cette application est particulièrement précieuse dans la surveillance biologique et environnementale.
Recherche biochimique
En recherche biochimique, la this compound a montré un potentiel en tant que partie de sondes fluorescentes pour l'imagerie des cellules vivantes . Cette application est essentielle pour étudier les processus cellulaires en temps réel, fournissant des informations sur la dynamique de la biologie cellulaire.
Recherche médicale
Les chalcones, y compris la this compound, sont connues pour leurs propriétés pharmacologiques. Elles ont été étudiées pour leurs rôles dans la recherche préclinique, y compris leurs mécanismes moléculaires et leurs preuves cliniques dans divers domaines thérapeutiques . Leur potentiel dans le développement de médicaments et le traitement des maladies est un domaine d'intérêt important.
Sciences de l'environnement
Le rôle du composé en science de l'environnement est lié à son utilisation comme capteur chimique fluorescent sélectif pour des ions comme le cyanure, qui peut être crucial pour la surveillance de la pollution environnementale et les stratégies de remédiation .
Chimie analytique
La this compound sert de sonde sélective en chimie analytique, en particulier dans le développement de nouvelles méthodes pour la détection de substances toxiques . Sa stabilité et sa fluorescence distincte en font un outil précieux pour les dosages analytiques.
Applications industrielles
Bien que les applications industrielles spécifiques de la this compound ne soient pas largement documentées, ses propriétés suggèrent des utilisations potentielles dans le développement de réactifs de fluoration et de blocs de construction fluorés pour la synthèse chimique complexe .
Développement pharmaceutique
Dans le développement pharmaceutique, la this compound peut être explorée comme bloc de construction pour la synthèse de molécules plus complexes. Son potentiel pour créer de nouveaux agents thérapeutiques est une perspective passionnante pour la découverte et le développement de médicaments .
Mécanisme D'action
Target of Action
4-Fluorochalcone is a bioactive compound that primarily targets the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.
Mode of Action
This compound interacts with its target iNOS by inhibiting its expression . This inhibition results in a dose-dependent reduction in NO production, as observed in studies conducted on the mouse macrophage cell line RAW 264.7 . Additionally, this compound also reduces the levels of prostaglandin E2 (PGE2) by 58% at a concentration of 10 μM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase (NOS) pathway . By inhibiting iNOS expression, this compound disrupts the production of NO, thereby affecting the downstream effects of NO in the body. These effects can include vasodilation, immune response modulation, and neurotransmission .
Pharmacokinetics
Based on its structural similarity to other chalcones, it is likely to have good oral bioavailability and to be metabolized primarily through glucuronidation
Result of Action
The inhibition of iNOS expression by this compound leads to a reduction in NO production, which can have various molecular and cellular effects. For instance, in a study on rats with adjuvant-induced arthritis, the administration of a similar compound (3,4,5-trimethoxy-4’-fluorochalcone) significantly inhibited paw edema, protected from weight loss, and reduced the levels of inflammatory mediators in paw homogenates .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSCQZARWVHQBE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901030857 | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22966-07-0, 1608-51-1 | |
| Record name | trans-4-Fluorochalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22966-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluorochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001608511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1608-51-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluorochalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901030857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorochalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

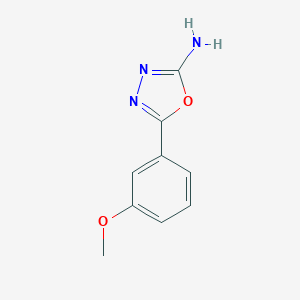
![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
